

Introduction: The Significance of Physicochemical Characterization

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N,N-Dipropyl-L-alanine**

Cat. No.: **B1368280**

[Get Quote](#)

N,N-Dipropyl-L-alanine is a derivative of the naturally occurring amino acid L-alanine, characterized by the substitution of two propyl groups on the alpha-amino nitrogen. This modification significantly alters the molecule's steric bulk and electronic properties compared to its parent amino acid, making its physical properties a critical area of study for researchers in peptide chemistry, drug discovery, and materials science. The N,N-dialkylation of amino acids can influence peptide conformation, increase lipophilicity, and enhance metabolic stability, making such compounds valuable building blocks.[\[1\]](#)[\[2\]](#)

A thorough understanding and precise measurement of the physical properties of **N,N-Dipropyl-L-alanine** are paramount. These parameters—including melting point, optical rotation, and solubility—are not merely data points; they are fundamental descriptors that govern the compound's purity, dictate its behavior in various solvents, inform formulation strategies, and ultimately influence its biological activity and application potential. This guide provides a comprehensive overview of the known physical properties of **N,N-Dipropyl-L-alanine** and details the rigorous experimental methodologies required for their validation.

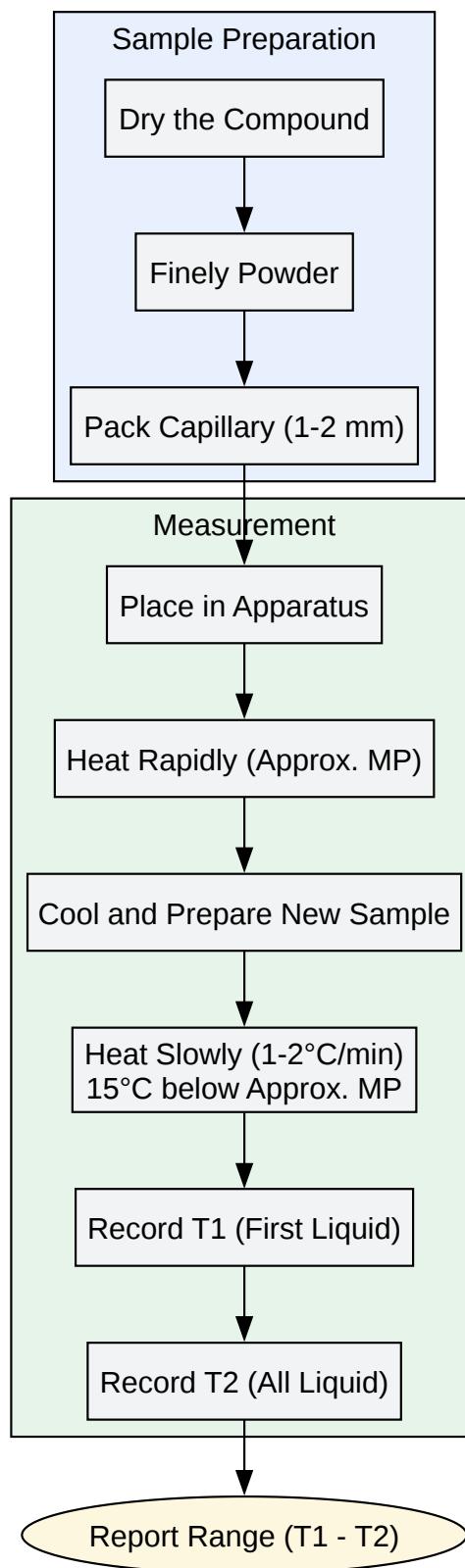
Core Physical Properties: A Quantitative Summary

The fundamental physical characteristics of **N,N-Dipropyl-L-alanine** are summarized below. This data serves as a baseline for identity confirmation and purity assessment in a laboratory setting.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₉ NO ₂	[3][4][5]
Molecular Weight	173.26 g/mol	[3][5]
CAS Number	81854-56-0	[3][4][5]
Appearance	White to off-white solid, powder, or crystals	[3]
Melting Point	94-98 °C (Range reported across sources)	[3][4][6][7]
Boiling Point	253.8 ± 23.0 °C (Predicted)	[4]
Specific Optical Rotation	$[\alpha]^{20}/D = +14.0^\circ$ to $+18.0^\circ$ (c=2 in Methanol)	

Experimental Methodologies & Scientific Rationale

The following sections detail the standard operating procedures for determining the key physical properties of **N,N-Dipropyl-L-alanine**. The causality behind experimental choices is explained to ensure methodological robustness and data integrity.


Melting Point Determination: A Criterion for Purity

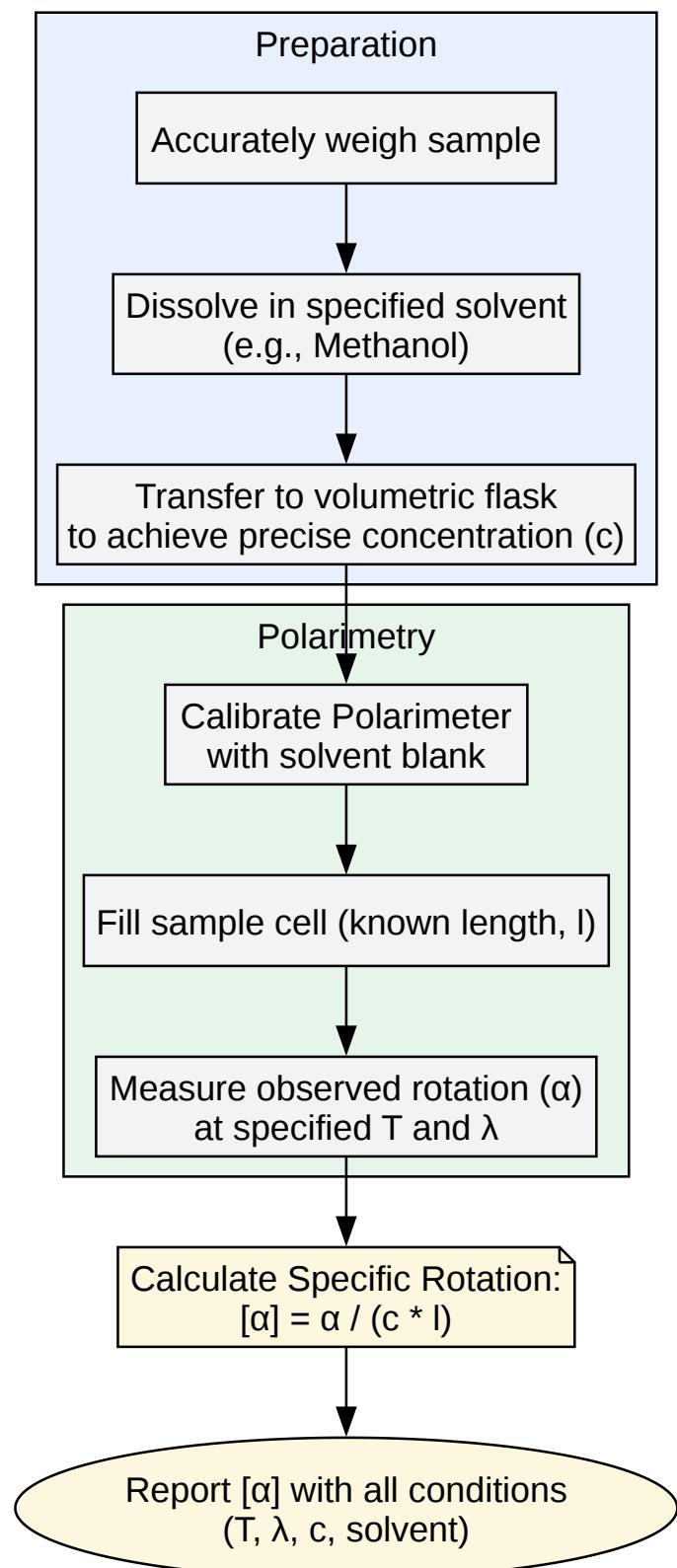
The melting point is one of the most critical and accessible indicators of a crystalline solid's purity. For a pure compound, the melting range is typically sharp (0.5-1.0°C). Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range.[8]

Protocol: Capillary Melting Point Determination

- **Sample Preparation:** A small amount of finely powdered, dry **N,N-Dipropyl-L-alanine** is packed into a glass capillary tube to a height of 1-2 mm.[8][9] Proper packing is crucial for uniform heat transfer.
- **Apparatus Setup:** The capillary tube is placed in a calibrated melting point apparatus (e.g., Mel-Temp or DigiMelt) alongside a precision thermometer.[9]

- Rapid Approximation (Optional but Recommended): A preliminary rapid heating run is performed to quickly determine an approximate melting temperature. This saves time during the precise measurement.[9]
- Precise Measurement: A fresh sample is heated at a slow, controlled rate (1-2°C per minute) starting approximately 10-15°C below the approximate melting point.[9]
 - Scientific Rationale: A slow heating rate ensures that the sample and thermometer temperatures remain in thermal equilibrium, preventing an overestimation of the melting point.
- Data Recording: Two temperatures are recorded:
 - T_1 : The temperature at which the first drop of liquid appears.
 - T_2 : The temperature at which the entire sample becomes a clear liquid.
- Reporting: The result is reported as a range ($T_1 - T_2$). For **N,N-Dipropyl-L-alanine**, a sharp range within the literature values (e.g., 95.5-96.5°C) indicates high purity.

[Click to download full resolution via product page](#)


Caption: Workflow for Accurate Melting Point Determination.

Specific Optical Rotation: Confirming Stereochemical Integrity

N,N-Dipropyl-L-alanine is a chiral molecule, derived from the L-enantiomer of alanine. Its ability to rotate plane-polarized light is an intrinsic physical property that confirms its enantiomeric identity. The specific rotation, $[\alpha]$, is a standardized value that allows for comparison across laboratories.[10][11]

Protocol: Polarimetric Measurement

- Solution Preparation: A precise concentration of the compound is prepared. For **N,N-Dipropyl-L-alanine**, a concentration (c) of 2 g per 100 mL (or 0.02 g/mL) in methanol is a known standard. The sample must be fully dissolved.
- Polarimeter Setup: A polarimeter is calibrated using a blank (pure solvent). The measurement is standardized using the sodium D-line ($\lambda = 589$ nm) at a controlled temperature (e.g., 20°C).[10][12]
- Measurement: The prepared solution is placed in a sample cell of a known path length (l), typically 1 decimeter (dm). The observed rotation (α) is measured.
- Calculation: The specific rotation is calculated using the formula: $[\alpha] = \alpha / (c \times l)$
 - α = observed rotation in degrees
 - c = concentration in g/mL
 - l = path length in decimeters (dm)
 - Scientific Rationale: This formula normalizes the observed rotation by concentration and path length, making $[\alpha]$ a characteristic constant for the compound under specified conditions (solvent, temperature, wavelength).[10][13]
- Reporting: The result is reported with all conditions specified, e.g., $[\alpha]^{20}/D = +16.5^\circ$ (c=2, Methanol). A positive sign indicates dextrorotatory rotation (clockwise).[11][12]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Synthesis of side chain N,N'-diaminoalkylated derivatives of basic amino acids for application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchmgt.monash.edu [researchmgt.monash.edu]
- 3. labproinc.com [labproinc.com]
- 4. N,N-DI-N-PROPYL-L-ALANINE CAS#: 81854-56-0 [m.chemicalbook.com]
- 5. N,N-Dipropyl-L-alanine | C9H19NO2 | CID 14274716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N,N-di-n-propyl-L-alanine | CAS#:81854-56-0 | Chemsoc [chemsoc.com]
- 7. N,N-DI-N-PROPYL-L-ALANINE | 81854-56-0 [chemicalbook.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 11. Understanding Specific Rotation: A Key Property of Chiral Compounds | Science Mania [sciencemaniachem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Introduction: The Significance of Physicochemical Characterization]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1368280#physical-properties-of-n-n-dipropyl-l-alanine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com